2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline
Description
NMR Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.23 | t (J=7.0 Hz) | 3H | CH₃ (ethoxy) |
| 1.52 | m | 4H | CH₂ (butyl chain) |
| 2.31 | s | 3H | CH₃ (3-methylphenoxy) |
| 3.38 | q (J=7.0 Hz) | 2H | OCH₂ (ethoxy) |
| 3.95 | t (J=6.4 Hz) | 2H | NCH₂ (butyl) |
| 6.72–7.28 | m | 8H | Aromatic protons |
¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopic Profile
FT-IR (KBr, cm⁻¹):
| Peak | Assignment |
|---|---|
| 3375 | N-H stretch (amine) |
| 2925, 2850 | C-H stretch (alkyl) |
| 1602 | C=C aromatic stretch |
| 1245 | C-O-C asymmetric stretch |
| 1033 | C-N stretch |
The absence of a peak near 1700 cm⁻¹ confirms the lack of carbonyl groups, consistent with the molecular structure.
Mass Spectrometry Fragmentation Patterns
ESI-MS (m/z):
| m/z | Ion Fragment |
|---|---|
| 299.4 | [M+H]⁺ (molecular ion) |
| 178.1 | C₁₀H₁₂NO⁺ (phenoxybutyl) |
| 121.1 | C₆H₅OCH₂CH₃⁺ (ethoxyaniline) |
Fragmentation occurs primarily at the butyl linker , with cleavage of the C-N bond yielding the phenoxybutyl and ethoxyaniline ions.
UV-Visible Spectroscopic Properties
UV-Vis (MeOH, λmax):
- 268 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹): π→π* transition in the aniline ring.
- 315 nm (ε = 8.7×10³ M⁻¹cm⁻¹): n→π* transition involving the amine lone pairs.
The bathochromic shift compared to unsubstituted aniline (λmax = 254 nm) arises from conjugation between the ethoxy group and the aromatic ring.
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-16(22-17-10-8-9-15(3)13-17)14-20-18-11-6-7-12-19(18)21-5-2/h6-13,16,20H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVRHDNSHZFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1OCC)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline typically involves the reaction of 2-ethoxyaniline with 2-(3-methylphenoxy)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and aniline groups can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonic acids, and other electrophiles.
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: Reduced aniline derivatives, amines.
Substitution: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: The compound is utilized as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it versatile for creating other chemical compounds.
- Intermediate Production: It serves as an intermediate in the synthesis of dyes and pigments, contributing to the development of new materials with specific properties.
Biology
- Biological Activity Studies: Research indicates that 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline may interact with biomolecules, prompting investigations into its pharmacological effects. Its potential as a modulator of biological pathways is of significant interest in biochemical research.
Medicine
- Therapeutic Properties: The compound is being investigated for its potential therapeutic applications. Studies focus on its role as a precursor in drug development, particularly in creating compounds that target specific diseases .
Industry
- Manufacture of Industrial Chemicals: this compound is used in the production of industrial chemicals, including adhesives and coatings. Its unique properties make it suitable for formulating products that require specific performance characteristics .
Case Studies
-
Organic Synthesis Applications:
- A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex organic molecules. The compound facilitated reactions that led to high yields of desired products, showcasing its utility in organic chemistry laboratories.
-
Biological Interaction Research:
- In a series of experiments aimed at understanding the biological interactions of this compound, researchers found that it exhibited moderate activity against certain cancer cell lines. This prompted further investigation into its mechanism of action and potential as an anticancer agent.
-
Industrial Application Development:
- A case study highlighted the use of this compound in formulating a new class of eco-friendly adhesives. The compound's properties allowed for the development of adhesives that maintain strong bonding capabilities while being less harmful to the environment.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Compounds with longer alkyl chains (e.g., heptyloxy in ) exhibit higher hydrophobicity, which may enhance tissue retention but reduce aqueous solubility.
- Steric Effects: Bulky substituents like sec-butylphenoxy () may hinder binding to flat enzymatic active sites, whereas the target compound’s 3-methylphenoxy group offers a balance between steric bulk and flexibility.
Biological Activity
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H25NO2
- Molecular Weight : 299.41 g/mol
- Chemical Structure : The compound features an ethoxy group, a butyl chain, and a 3-methylphenoxy moiety, contributing to its lipophilicity and potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity : Analogous structures have been evaluated for their efficacy against cancer cell lines. For instance, compounds with similar aniline structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through various pathways such as mitochondrial disruption and ROS generation .
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of this compound may act as dual inhibitors targeting specific enzymes involved in cancer progression, such as Topoisomerase I and COX-2, which are critical in tumor growth and inflammation .
Case Studies and Experimental Data
- Anticancer Efficacy : A study on N-phenyl-2-(aniline) derivatives demonstrated significant anti-colon cancer activity in vitro. The compound N53·HCl showed an IC50 of 2.95 μM against HT29 cells, indicating that structural modifications could enhance therapeutic efficacy .
- Pharmacokinetics : The pharmacokinetic properties of related compounds have been assessed, revealing improved solubility and bioavailability when modified into hydrochloride salts. This suggests that similar modifications could be beneficial for this compound to enhance its therapeutic profile .
- Structure-Activity Relationships (SAR) : Variations in the side chains and functional groups significantly affect the biological activity of aniline derivatives. For example, replacing certain groups can enhance or diminish binding affinity to target proteins, impacting overall efficacy .
Data Tables
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| N53·HCl | Anti-colon cancer | 2.95 | Topo I & COX-2 inhibition |
| Compound A | Antimicrobial | 10.5 | Bacterial cell wall synthesis inhibition |
| Compound B | Antitumor | 5.0 | Apoptosis induction via ROS |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 2-ethoxy-aniline with a bromobutyl intermediate containing the 3-methylphenoxy group. Optimization parameters include:
- Temperature : 80–100°C for efficient alkylation without side reactions.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile to stabilize intermediates .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : Focus on the aniline NH proton (δ 3.5–4.5 ppm, broad singlet) and ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂). Aromatic protons in the 3-methylphenoxy group appear as a multiplet at δ 6.5–7.2 ppm .
- FT-IR : Confirm the presence of N-H (3300–3400 cm⁻¹) and ether C-O (1250–1150 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~343.2) and fragmentation patterns .
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid environmental release of aromatic amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by rotational isomerism in the butyl linker?
- Methodological Answer : Rotational barriers in the butyl chain may split NMR signals. Strategies include:
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of split peaks, confirming dynamic equilibrium .
- DFT Calculations : Model rotational conformers using Gaussian or ORCA to predict energy barriers and correlate with experimental data .
Q. What mechanistic insights explain competing side reactions during alkylation of the aniline group?
- Methodological Answer : Competing N- vs. O-alkylation can occur due to the nucleophilicity of the aniline nitrogen. Mitigation strategies:
- Base Selection : Use weaker bases (e.g., K₂CO₃) to favor N-alkylation over O-alkylation .
- Steric Effects : Introduce bulky substituents (e.g., 3-methylphenoxy) to sterically hinder undesired pathways .
Q. How does the electronic nature of the ethoxy and 3-methylphenoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Donating Effects : The ethoxy group activates the aromatic ring toward electrophilic substitution, while the 3-methylphenoxy group may direct regioselectivity via steric and electronic effects .
- Catalytic Systems : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, optimized at 90°C in toluene/water (3:1) .
Q. What computational methods are suitable for predicting the compound’s environmental persistence and toxicity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
